molecular formula C22H38O6 B14812840 7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Cat. No.: B14812840
M. Wt: 398.5 g/mol
InChI Key: IKYLGIKGFLQZBD-FPIWTNIKSA-N
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Description

7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure with multiple functional groups, including hydroxyl, methoxy, and oxocyclopentyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid involves several steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopentyl ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.

    Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like osmium tetroxide and methyl iodide.

    Formation of the heptanoic acid chain: This involves the elongation of the carbon chain through reactions such as the Wittig reaction or Grignard addition.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of secondary alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for multiple interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H38O6

Molecular Weight

398.5 g/mol

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C22H38O6/c1-4-5-14-22(2,28-3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/t16-,17-,19-,20-,22-/m1/s1

InChI Key

IKYLGIKGFLQZBD-FPIWTNIKSA-N

Isomeric SMILES

CCCC[C@](C)([C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)OC

Canonical SMILES

CCCCC(C)(C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)OC

Origin of Product

United States

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